molecular formula C19H17F3N4O B2493463 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448027-45-9

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2493463
CAS RN: 1448027-45-9
M. Wt: 374.367
InChI Key: VXPONSTVSTWZSW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives related to the specified compound typically involves complex multi-step processes including carbamoyl chloride amination and palladium-catalyzed intramolecular urea cyclization to achieve the desired imidazo[1,2-a]pyridine derivatives. For example, a practical approach to synthesizing imidazo[4,5-b] and [4,5-c]pyridine-2-ones involves a cascade of ureidation and palladium-catalyzed cyclization, offering moderate to excellent yields (Lach & Koza, 2012).

Molecular Structure Analysis The molecular structure and vibrational properties of similar compounds have been thoroughly investigated. For instance, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative, was examined using NMR, FT-IR, and X-ray diffraction, demonstrating the importance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing these molecules (Chen et al., 2021).

Chemical Reactions and Properties The chemical reactivity of imidazo[1,2-a]pyridine derivatives can vary significantly depending on the substituents and reaction conditions. For example, the reaction of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde with different aryl ketones under basic conditions has been explored to afford a series of compounds with potential antimicrobial activity (Ladani et al., 2009).

Scientific Research Applications

Synthesis and Characterization

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound that has seen various applications in scientific research, primarily focused on its synthesis and characterization, as well as its role in the formation of heterocyclic compounds. The molecule is part of a broader class of compounds known for their significant roles in medicinal chemistry and material science.

  • Cyclocondensation Reactions : This compound is utilized in cyclocondensation reactions with N-substituted ureas and other binucleophilic reagents. Such reactions lead to the formation of diverse heterocyclic structures, including imidazolidine-2,4-diones and 3,5-dihydroimidazol-4-ones, showcasing its utility in synthesizing complex organic molecules (Sokolov et al., 2013).

  • Cascade Ureidation/Palladium-catalyzed Cyclization : The compound serves as a precursor in cascade ureidation and palladium-catalyzed cyclization processes. These methods furnish access to imidazo[4,5-b]pyridine-2-one and related ring systems, highlighting the compound's versatility in facilitating efficient one-pot synthesis techniques for complex heterocycles (Lach & Koza, 2012).

Structural and Vibrational Studies

  • Crystal Structure and Vibrational Properties : Research has delved into the crystal structure and vibrational properties of derivatives of this compound, underscoring its importance in the study of fused heterocyclic substances. These studies not only elucidate the compound's structural details through spectroscopic methods but also offer insights into its stability and interactions at the molecular level, which are crucial for its potential applications in drug development and material science (Chen et al., 2021).

Anticancer Research

  • Targeting P53 in Non-small Cell Lung Cancer : A noteworthy application of imidazo[1,2-a]pyridine derivatives, closely related to this compound, involves their use as anticancer agents targeting the P53 pathway in non-small cell lung cancer cell lines. These derivatives have shown promise in reactivating mutant P53, suggesting a potential therapeutic strategy for cancers with P53 mutations (Bazin et al., 2016).

properties

IUPAC Name

1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c20-19(21,22)13-4-6-14(7-5-13)24-18(27)26(15-8-9-15)12-16-11-23-17-3-1-2-10-25(16)17/h1-7,10-11,15H,8-9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPONSTVSTWZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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